molecular formula C9H10O2S B3321359 Methyl (3-mercaptophenyl)acetate CAS No. 133806-71-0

Methyl (3-mercaptophenyl)acetate

Cat. No. B3321359
CAS RN: 133806-71-0
M. Wt: 182.24 g/mol
InChI Key: XFBPQJQVVAADEG-UHFFFAOYSA-N
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Description

“Methyl (3-mercaptophenyl)acetate” is a chemical compound that is not widely studied. It is an acetate ester resulting from the condensation of acetic acid and methanol . It is also known as “Methyl 2-(3-Mercaptophenyl)acetate” and is used as a reactant in the development of novel and selective inhibitors of cytochrome P 450 CYP26A1, the human liver retinoic acid hydroxylase . It is also a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .

properties

CAS RN

133806-71-0

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 2-(3-sulfanylphenyl)acetate

InChI

InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3

InChI Key

XFBPQJQVVAADEG-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=CC=C1)S

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(3-Mercaptophenyl)acetic acid (1.0 g, 6.0 mmol) was dissolved in dry methanol (40 mL). To this solution 10 drops concentrated sulfuric acid was added and the reaction mixture was heated to reflux for 36 hours. The reaction mixture was then concentrated to about half the volume, diluted with ethyl acetate, and the organic layer washed with saturated sodium bicarbonate solution. The organic layer was dried over sodium sulfate and concentrated to afford methyl 2-(3-mercaptophenyl)acetate as an oil (0.55 g, 3.0 mmol, 50% yield). 1H NMR (CDCl3) 7.05 ppm, 3H, m; 6.88 ppm, 1H, m; 3.53 ppm, 3H, s; 3.38 ppm, 2H, s.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of (3-dimethylcarbamoylsulfanyl-phenyl)-acetic acid methyl ester (2.0 g, 7.9 mmol), potassium hydroxide (1.4 g, 24 mmol) methanol (50 mL), and water (5 mL) is stirred at reflux 3 hr. The mixture is concentrated, and product partitioned between 1M aqueous hydrochloric acid (50 mL) and ethyl acetate (3×75 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered and concentrated. The residue is taken up in methanol (50 mL), 2 mL concentrated sulfuric acid is added, and the mixture refluxed 3 hr. The mixture is concentrated, and the residue purified by silica chromatography eluting with 7:3 hexanes:ethyl acetate to afford the title compound as a pale yellow oil, 1.0 g, 69%. MS M++1 183. The structure is confirmed by 1H NMR spectroscopy.
Name
(3-dimethylcarbamoylsulfanyl-phenyl)-acetic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of (3-dimethylcarbamoylsulfanyl-phenyl)-acetic acid methyl ester (2.0 g., 7.9 mmol), potassium hydroxide (1.4 g, 24 mmol),methanol (50 mL), and water (5 mL) is stirred at reflux 3 hr. The mixture is concentrated, and product partitioned between 1M aqueous hydrochloric acid (50 mL) and ethyl acetate (3×75 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered and concentrated. The residue is taken up in methanol (50 mL), 2 mL concentrated sulfuric acid is added, and the mixture refluxed 3 hr. The mixture is concentrated, and the residue purified by silica chromatography eluting with 7:3 hexanes:ethyl acetate to afford the title compound as a pale yellow oil, 1.0 g, 69%. MS M++1 183. The structure is confirmed by 1H NMR spectroscopy.
Name
(3-dimethylcarbamoylsulfanyl-phenyl)-acetic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (3-mercaptophenyl)acetate
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Reactant of Route 5
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Reactant of Route 6
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